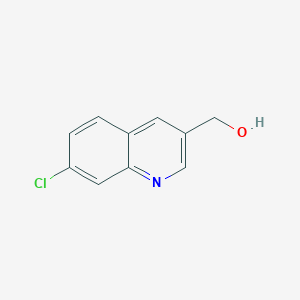
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt typically involves the reaction of barbituric acid derivatives with appropriate alkylating agents. One common method is the Knoevenagel condensation reaction, where barbituric acid reacts with aldehydes or ketones in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a sedative-hypnotic agent and in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt involves its interaction with various molecular targets. It acts as a central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This leads to increased synaptic inhibition and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Barbituric acid, 5-allyl-5-phenyl-: Similar in structure but with a phenyl group instead of a benzyl group.
Barbituric acid, 5-allyl-5-(2-methylallyl)-: Contains a methylallyl group instead of a benzyl group.
Thiobarbituric acid: Contains a sulfur atom in place of one of the oxygen atoms in barbituric acid.
Uniqueness
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thio group and benzyl substitution make it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
64058-13-5 |
|---|---|
Fórmula molecular |
C14H13N2NaO2S |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
sodium;5-benzyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C14H14N2O2S.Na/c1-2-8-14(9-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h2-7H,1,8-9H2,(H2,15,16,17,18,19);/q;+1/p-1 |
Clave InChI |
WVCDAZIUWWHWKP-UHFFFAOYSA-M |
SMILES canónico |
C=CCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)







![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)




